REACTION_CXSMILES
|
IC1C=CC(N)=C([N+]([O-])=O)C=1.[I:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-].[Na+]>O.C(OCC)C.C(O)(=O)C>[I:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21] |f:0.1,3.4,5.6|
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Name
|
1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline
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Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(N)C=C1)[N+](=O)[O-].IC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.33 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to minus 5° C.
|
Type
|
CUSTOM
|
Details
|
exceed 0° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the mixture
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Type
|
WAIT
|
Details
|
The resulting mixture was kept at 60° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The ether solution was separated
|
Type
|
WASH
|
Details
|
washed twice with water (150 mL) and once saturated NaHCO3 (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |